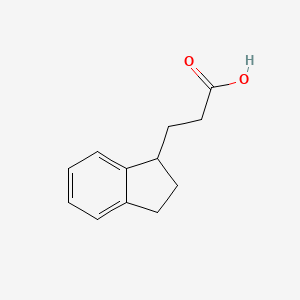
(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a chemical compound that is widely used in scientific research. It is a member of the prop-2-enamide family and is commonly referred to as BTPCP. This compound is of great interest to scientists due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BTPCP is not fully understood. However, it has been suggested that BTPCP inhibits the activity of certain enzymes that are essential for the survival of cancer cells. It has also been shown to activate certain signaling pathways that lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BTPCP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell proliferation and survival. BTPCP has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, BTPCP has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of BTPCP is its unique chemical structure, which makes it an excellent candidate for various scientific experiments. BTPCP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of BTPCP is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of BTPCP. One potential direction is the development of more potent and selective analogs of BTPCP for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of BTPCP, which may lead to the discovery of new therapeutic targets. Finally, the use of BTPCP in combination with other drugs may enhance its therapeutic efficacy and reduce potential toxicity.
Métodos De Síntesis
The synthesis of BTPCP involves the reaction of 5-bromothiophene-2-carboxylic acid with 4-methoxyaniline in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with acrylonitrile and a catalytic amount of pyridine to give the final product.
Aplicaciones Científicas De Investigación
BTPCP has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of BTPCP is in the field of cancer research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. BTPCP has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-12-4-2-11(3-5-12)18-15(19)10(9-17)8-13-6-7-14(16)21-13/h2-8H,1H3,(H,18,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCUYLSBVGVRHO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(S2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(S2)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


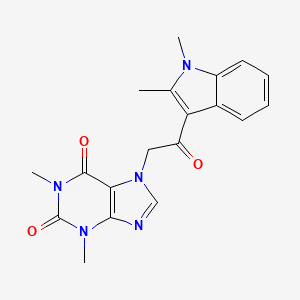
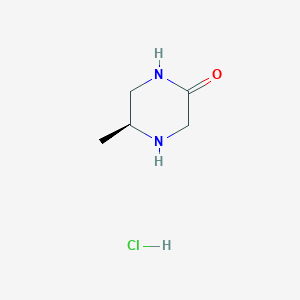
![3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2539481.png)

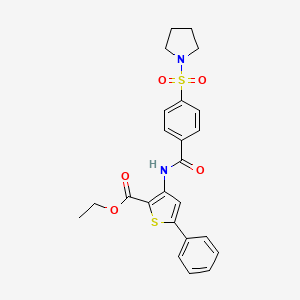

![2-[[[5-Bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid](/img/structure/B2539488.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2539490.png)
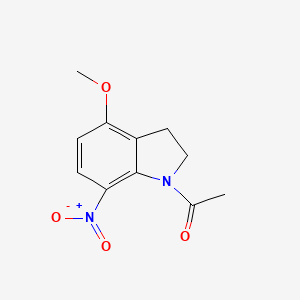
![methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)
![(4-((3-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2539498.png)
